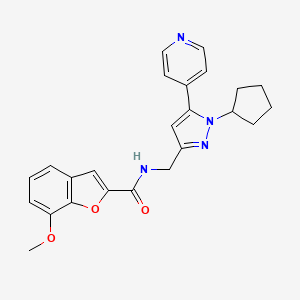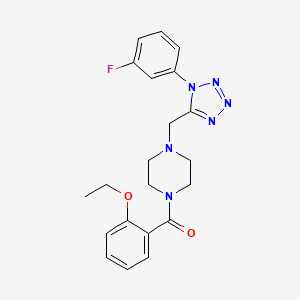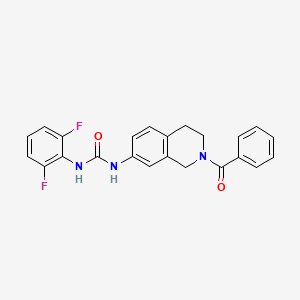
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea, also known as BCTIU, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
The tetrahydroisoquinoline moiety is a core structure in many biologically active molecules, both natural and synthetic, with potential as pharmaceutical agents. Research has explored the synthesis of tetrahydroisoquinoline derivatives, showcasing their antitumor and antimicrobial activities. For instance, substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized as anticancer agents, demonstrating potent cytotoxicity against breast cancer cell lines, suggesting their promise in anticancer drug development (Redda, Gangapuram, & Ardley, 2010).
Chemical Synthesis Techniques
Advancements in synthetic methodologies have enabled the construction of the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids. These synthetic approaches contribute to the broader field of medicinal chemistry by facilitating the creation of novel compounds with potential biological activities (Mujde, Özcan, & Balci, 2011).
Biological Evaluation of Derivatives
Novel urea and bis-urea derivatives of primaquine, with hydroxyphenyl or halogenphenyl substituents, have been synthesized and biologically evaluated. These compounds exhibit significant antiproliferative effects against various cancer cell lines, highlighting their potential in therapeutic applications. For example, certain derivatives showed pronounced activity against breast carcinoma cells, underscoring their potential as leads in drug development for cancer treatment (Perković et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis and biological evaluation of new pyrido quinazolones have been explored, with some derivatives demonstrating antibacterial and antifungal activities. This research contributes to the discovery of new agents that could be developed into treatments for microbial infections (Singh & Pandey, 2006).
Propiedades
IUPAC Name |
1-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2/c24-19-7-4-8-20(25)21(19)27-23(30)26-18-10-9-15-11-12-28(14-17(15)13-18)22(29)16-5-2-1-3-6-16/h1-10,13H,11-12,14H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMOBHAXUNJATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=C(C=CC=C3F)F)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

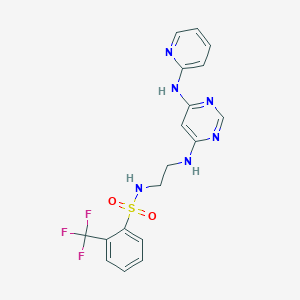

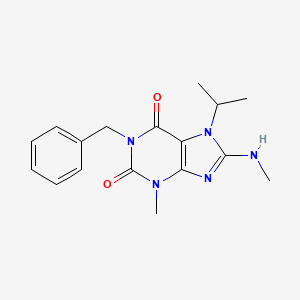
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2757011.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2757015.png)
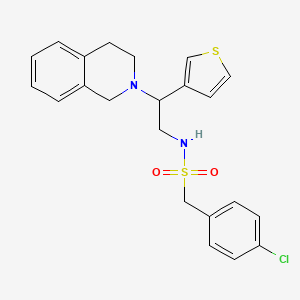
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2757017.png)
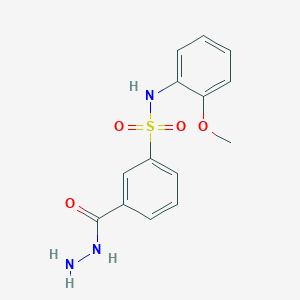
![2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2757021.png)
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2757023.png)
![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2757025.png)
